molecular formula C14H10BrNO4 B2939113 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid CAS No. 860785-98-4

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid

Cat. No.: B2939113
CAS No.: 860785-98-4
M. Wt: 336.141
InChI Key: UVAABFVSYZUVOU-UHFFFAOYSA-N
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Description

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to a methylene malonic acid moiety

Properties

IUPAC Name

2-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-10-1-3-11(4-2-10)16-6-5-9(8-16)7-12(13(17)18)14(19)20/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAABFVSYZUVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=C(C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid typically involves the condensation of 4-bromobenzaldehyde with pyrrole-3-carboxaldehyde, followed by the reaction with malonic acid. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-1H-pyrrol-3-yl]methylene}malonic acid
  • 2-{[1-(4-fluorophenyl)-1H-pyrrol-3-yl]methylene}malonic acid
  • 2-{[1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}malonic acid

Uniqueness

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid, also known by its IUPAC name 2-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]propanedioic acid, is an organic compound with significant potential in medicinal chemistry. This compound features a bromophenyl group attached to a pyrrole ring, linked to a malonic acid moiety. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C14H10BrNO4
  • CAS Number : 860785-98-4
  • Structural Characteristics : The presence of the bromine atom in the phenyl group is believed to enhance the compound's reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

  • Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial in the search for new antibiotics amid rising resistance rates.
  • Case Study : A recent study evaluated the compound's effectiveness using the agar well diffusion method, revealing zones of inhibition comparable to standard antibiotics .

2. Anticancer Potential

  • The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Research Findings : In vitro assays demonstrated that this compound significantly reduced viability in various cancer cell lines, with IC50 values indicating potent activity .

The biological activity of this compound is thought to stem from its ability to interact with cellular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : It may induce apoptosis via mitochondrial pathways or inhibit key signaling pathways involved in cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can also be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
2-{[1-(4-chlorophenyl)-1H-pyrrol-3-yl]methylene}malonic acidModerateLow
2-{[1-(4-fluorophenyl)-1H-pyrrol-3-yl]methylene}malonic acidHighModerate
2-{[1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}malonic acidLowHigh

This table highlights the varying degrees of biological activity among related compounds, underscoring the unique position of the brominated derivative in therapeutic applications.

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